molecular formula C19H21Cl2N3OS B11050851 1-cycloheptyl-4-(2,4-dichlorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cycloheptyl-4-(2,4-dichlorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No.: B11050851
M. Wt: 410.4 g/mol
InChI Key: OEKNJISUYSTUHL-UHFFFAOYSA-N
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Description

1-cycloheptyl-4-(2,4-dichlorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that features a unique combination of cycloheptyl, dichlorophenyl, and dihydropyrazolo-thiazinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cycloheptyl-4-(2,4-dichlorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the cycloheptyl group: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions using 2,4-dichlorophenyl reagents.

    Construction of the dihydropyrazolo-thiazinone core: This is typically done through cyclization reactions involving pyrazole and thiazine derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-cycloheptyl-4-(2,4-dichlorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

1-cycloheptyl-4-(2,4-dichlorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-cycloheptyl-4-(2,4-dichlorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular responses.

    Signal transduction: It may interfere with signal transduction pathways, altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: A chlorinated derivative of phenol with similar structural features.

    Diuron: A herbicide with a similar dichlorophenyl group.

Uniqueness

1-cycloheptyl-4-(2,4-dichlorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is unique due to its combination of cycloheptyl, dichlorophenyl, and dihydropyrazolo-thiazinone structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21Cl2N3OS

Molecular Weight

410.4 g/mol

IUPAC Name

1-cycloheptyl-4-(2,4-dichlorophenyl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C19H21Cl2N3OS/c1-11-22-18-16(17(26-11)14-9-8-12(20)10-15(14)21)19(25)23-24(18)13-6-4-2-3-5-7-13/h8-10,13,17H,2-7H2,1H3,(H,23,25)

InChI Key

OEKNJISUYSTUHL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN2C4CCCCCC4

Origin of Product

United States

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